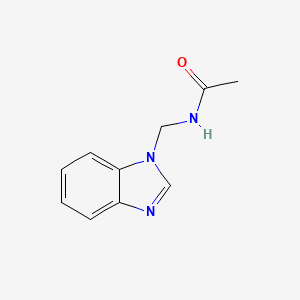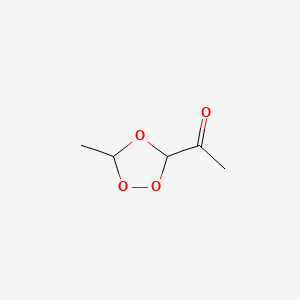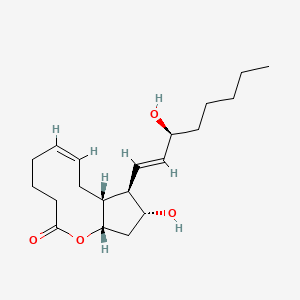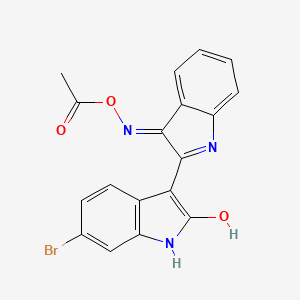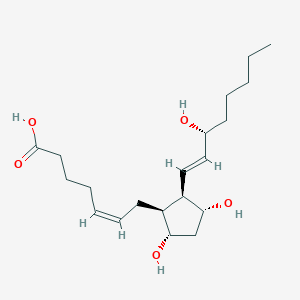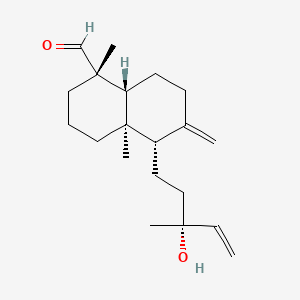![molecular formula C37H38O2PS3 B593275 [10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium CAS No. 1429173-57-8](/img/structure/B593275.png)
[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium
説明
“[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium” is a novel hydrogen sulfide (H2S) donor molecule . It is also known as AP39 . This compound is synthesized with a mitochondria-targeting moiety (triphenylphosphonium; TPP+) . It is used in the study of the mitochondrial physiology of H2S in health and disease .
Synthesis Analysis
The synthesis of this compound involves coupling a novel H2S donor molecule to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) . The effectiveness of this compound has been compared against a standard non-TPP+ containing H2S donor (GYY4137) in the inhibition of oxidative stress-induced endothelial cell death .Chemical Reactions Analysis
The compound is used as a hydrogen sulfide (H2S) donor . It is used in studies involving the inhibition of oxidative stress-induced endothelial cell death . The compound is compared against a standard non-TPP+ containing H2S donor (GYY4137) for its effectiveness .科学的研究の応用
Mitochondria-Targeted Hydrogen Sulfide Donor
AP39 is synthesized as a novel hydrogen sulfide (H2S) donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) . This allows the compound to deliver H2S directly to the mitochondria, which can be beneficial in various disease states involving mitochondrial dysfunction .
Inhibition of Oxidative Stress-Induced Endothelial Cell Death
AP39 has been compared against a standard non-TPP+ containing H2S donor (GYY4137) in the inhibition of oxidative stress-induced endothelial cell death . The results suggest that mitochondria-targeted H2S donors like AP39 could be more effective in this regard .
Pharmacological Tool for Studying Mitochondrial Physiology
Given its ability to target mitochondria and deliver H2S, AP39 can be used as a pharmacological tool to study the mitochondrial physiology of H2S in health and disease .
Potential Therapeutic Agent for Diseases Involving Mitochondrial Dysfunction
The synthesis and bioavailability of H2S is perturbed in many disease states, including those involving mitochondrial dysfunction . AP39, as a mitochondria-targeted H2S donor, could potentially be used as a therapeutic agent in these conditions .
Potential Role in Vascular Health
In the vascular system, H2S has been proposed as an endothelium-derived vasodilator . Given that AP39 is a H2S donor, it could potentially play a role in maintaining vascular health .
Potential Role in Diseases with Oxidative Stress
There is extensive evidence for a role of oxidative stress in several human disease states including diabetes, obesity, hypertension, and stroke . As AP39 has been shown to inhibit oxidative stress-induced endothelial cell death, it could potentially be used in the treatment of these conditions .
作用機序
Target of Action
The primary target of this compound is the mitochondria . The compound is a hydrogen sulfide (H2S) donor molecule coupled to a mitochondria-targeting moiety (triphenylphosphonium; TPP+) .
Mode of Action
The compound interacts with its target, the mitochondria, by donating hydrogen sulfide (H2S). This interaction helps in the inhibition of oxidative stress-induced endothelial cell death .
Biochemical Pathways
The compound affects the biochemical pathways involving the endogenous gasomediator hydrogen sulfide (H2S). The synthesis and bioavailability of H2S are perturbed in many disease states, including those involving mitochondrial dysfunction . The compound, being a H2S donor, can potentially rectify these perturbations.
Pharmacokinetics
The compound’s effectiveness has been compared against a standard non-tpp+ containing h2s donor (gyy4137) in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound’s bioavailability and effectiveness are influenced by its ability to target mitochondria.
Result of Action
The compound’s action results in the inhibition of oxidative stress-induced endothelial cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by oxidative stress and mitochondrial dysfunction.
特性
IUPAC Name |
[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38O2PS3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




